Cas no 618098-74-1 (1-(2,4-DIFLUOROPHENYL)-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE)
1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative characterized by its versatile reactivity as an intermediate in organic synthesis. The presence of both difluorophenyl and phenyl substituents enhances its utility in constructing complex heterocyclic frameworks, particularly in pharmaceutical and agrochemical applications. The aldehyde functional group at the 4-position offers a reactive site for further derivatization, enabling condensation, nucleophilic addition, or cyclization reactions. Its structural features contribute to improved metabolic stability and binding affinity in target molecules. This compound is particularly valued for its role in developing biologically active compounds, where fluorine incorporation often enhances lipophilicity and bioavailability. Suitable for controlled reactions under standard laboratory conditions.

618098-74-1 structure
Product name:1-(2,4-DIFLUOROPHENYL)-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE
CAS No:618098-74-1
MF:C16H10F2N2O
MW:284.260210514069
MDL:MFCD05150408
CID:955350
PubChem ID:4585419
1-(2,4-DIFLUOROPHENYL)-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,4-DIFLUOROPHENYL)-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE
- 1-(2,4-difluorophenyl)-3-phenylpyrazole-4-carbaldehyde
- DTXSID30404552
- 618098-74-1
- AKOS009306049
- MFCD05150408
-
- MDL: MFCD05150408
- Inchi: InChI=1S/C16H10F2N2O/c17-13-6-7-15(14(18)8-13)20-9-12(10-21)16(19-20)11-4-2-1-3-5-11/h1-10H
- InChI Key: JNXPOQMTTAUBOY-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F
Computed Properties
- Exact Mass: 284.07611927g/mol
- Monoisotopic Mass: 284.07611927g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9Ų
- XLogP3: 3.2
1-(2,4-DIFLUOROPHENYL)-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB201093-500mg |
1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde; . |
618098-74-1 | 500mg |
€39.30 | 2024-04-16 | ||
abcr | AB201093-500 mg |
1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde; . |
618098-74-1 | 500MG |
€39.30 | 2022-03-25 |
1-(2,4-DIFLUOROPHENYL)-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE Related Literature
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
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5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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